2-Methoxy-5-(3-methyl-2-thenoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-methyl-2-thenoyl)pyridine is a chemical compound with the molecular formula C12H11NO2S . Its IUPAC name is (2-methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone . The compound has a molecular weight of 233.29 g/mol .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine is 1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The density of 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine is 1.224g/cm3 . It has a boiling point of 347.5ºC at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine, a pyridine derivative, demonstrates interesting reactivity in chemical synthesis. For instance, pyridine readily reacts with CsSO4F, leading to various products including 2-methoxy-3-methylpyridine and its analogs, indicating a potential for diverse chemical transformations (Stavber & Zupan, 1990).
- Further studies on the electrophilic substitution of heteroaromatic compounds have shown that derivatives of pyridine, such as 3-methoxy-pyridine, undergo nitration at specific positions, highlighting the compound's relevance in understanding reaction mechanisms (Katritzky, Tarhan & Tarhan, 1970).
Catalysis and Ligand Development
- The compound's derivatives, such as (imino)pyridine ligands, have been employed in the development of palladium complexes. These complexes exhibit high catalytic activities, signifying the compound's utility in catalyst design and industrial applications (Nyamato, Ojwach & Akerman, 2015).
Structural and Theoretical Studies
- The structure of related molecules, such as 2-methoxy-3,5-dinitropyridine, has been analyzed to understand the effects of substituents on pyridine shape. This structural information is crucial for designing new compounds with desired properties (Punte, Rivero, Cerdeira & Nudelman, 1990).
Photoreactivity Investigations
- UV-irradiation studies on methyl 2-pyridinecarboxylate in methanol have shown interesting photoreactivity patterns, including methylation and methoxylation at specific positions. These findings are significant for understanding the photochemical behavior of pyridine derivatives (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô & Sugimori, 1981).
Safety And Hazards
properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-5-6-16-12(8)11(14)9-3-4-10(15-2)13-7-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCKFIXIFVLBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642168 |
Source
|
Record name | (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methyl-2-thenoyl)pyridine | |
CAS RN |
898786-11-3 |
Source
|
Record name | (6-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.